

Deschloroclotizolam: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Deschloroclotizolam*

CAS No.: *1629324-97-5*

Cat. No.: *B10854001*

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Introduction

Deschloroclotizolam is a thienotriazolodiazepine derivative that has emerged as a designer drug.[1] Categorized as an analytical reference standard, it is intended for research and forensic applications.[2][3] As a derivative of the thienotriazolodiazepine class, it shares structural similarities with other benzodiazepines and is an analog of clotizolam and fluclozepam.[4] First identified in Sweden in 2021, its toxicological and pharmacological properties are not yet fully understood, necessitating further research.[1][4][5] This technical guide provides a comprehensive overview of the available chemical data, pharmacological profile, and analytical methodologies for **Deschloroclotizolam**.

Chemical and Physical Properties

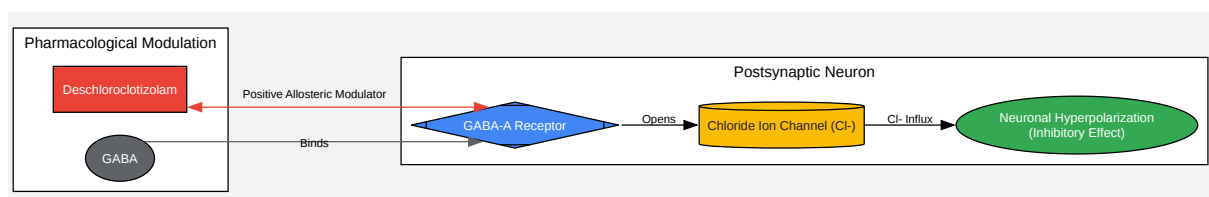
Deschloroclotizolam is characterized by the following chemical and physical properties:

Property	Value	Source
CAS Number	1629324-97-5	[1][2][3][4][6]
Molecular Formula	C15H11ClN4S	[2][3][4][7]
Molecular Weight	314.8 g/mol	[2][6]
IUPAC Name	2-chloro-9-methyl-4-phenyl-6H-thieno[3,2-f][2][3][4]triazolo[4,3-a][2][3]diazepine	[2]
Synonyms	Clotizolam-2, 5UY5T8AK63	[4][6][8]
SMILES	<chem>CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4</chem>	[1][6]
InChI	InChI=1S/C15H11ClN4S/c1-9-18-19-13-8-17-14(10-5-3-2-4-6-10)11-7-12(16)21-15(11)20(9)13/h2-7H,8H2,1H3	[1][2]
InChIKey	DBAZIULAFZCKIM-UHFFFAOYSA-N	[1][2]
XLogP3	2.1	[6]
UV Lambda Max	245 nm	[2]
Solubility	DMF: 30 mg/ml DMSO: 25 mg/ml Ethanol: 30 mg/ml Ethanol:PBS (pH 7.2) (1:2): 0.33 mg/ml	[9]
Storage	≥ 5 years	[2]

Pharmacology and Mechanism of Action

Deschloroclotizolam is reported to exhibit anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic effects.[4][9] Similar to other benzodiazepines, it is believed to exert its effects by acting on GABA receptors.[4][5] The primary mechanism of action for benzodiazepines involves the potentiation of the inhibitory neurotransmitter gamma-

aminobutyric acid (GABA) at the GABA-A receptor. This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.



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GABA-A Receptor Signaling Pathway

Analytical Methodologies

The detection and quantification of **Deschloroclotizolam** in biological and seized materials typically involve standard analytical techniques used for novel psychoactive substances. Due to its classification as a designer drug, validated and specific analytical methods may not be widely published. However, general methods for the analysis of benzodiazepines are applicable.

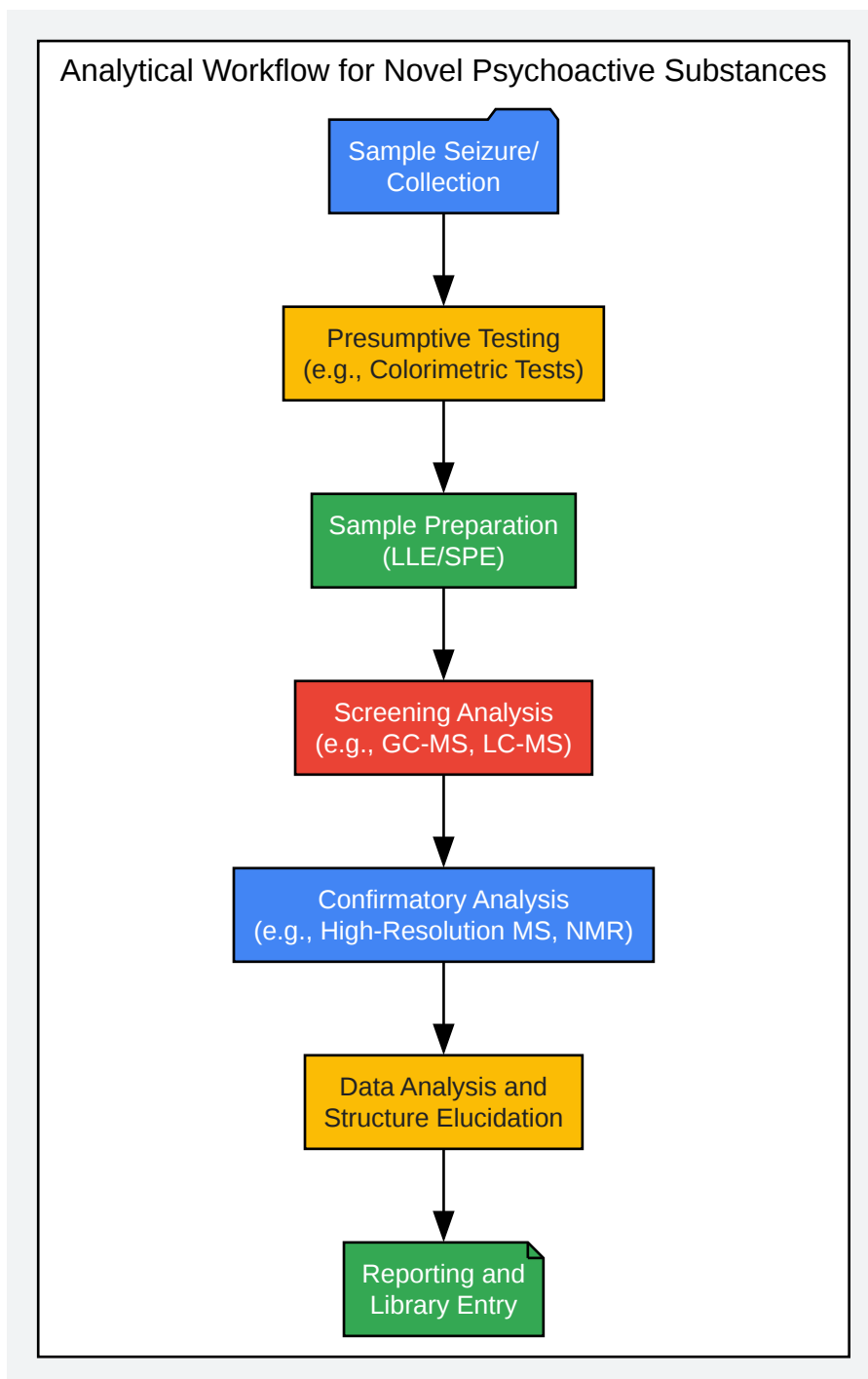
Experimental Protocols

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a reference method for the detection and quantification of benzodiazepines.[10] A typical protocol would involve:
 - Sample Preparation: Extraction of the analyte from the matrix (e.g., blood, urine, or dissolved powder) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
 - Derivatization: Silylation of the extracted sample to improve the thermal stability and chromatographic properties of the analyte.

- GC Separation: Separation of the derivatized sample on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
- MS Detection: Mass spectrometric analysis in electron ionization (EI) mode, monitoring for characteristic fragment ions of **Deschloroclotizolam**.
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and specificity for the analysis of benzodiazepines without the need for derivatization.^{[10][11]} A general procedure includes:
 - Sample Preparation: Similar to GC-MS, extraction of the analyte from the matrix is performed.
 - LC Separation: Chromatographic separation using a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
 - MS Detection: Detection using an electrospray ionization (ESI) source in positive ion mode, with tandem mass spectrometry (MS/MS) for enhanced selectivity and confirmation.

Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a novel psychoactive substance like **Deschloroclotizolam**.



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